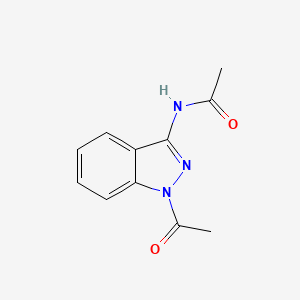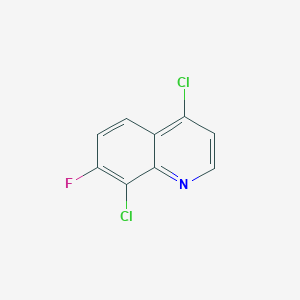![molecular formula C24H22FN3O3S B2808556 N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252877-65-8](/img/no-structure.png)
N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Several studies have focused on the antitumor properties of compounds related to N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide. For instance, Xiong Jing (2011) synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, which showed selective anti-tumor activities, indicating a potential for cancer treatment Xiong Jing (2011). Another study by Hafez and El-Gazzar (2017) developed novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with potent anticancer activity against various human cancer cell lines Hafez & El-Gazzar (2017).
Dual Inhibitors for Cancer Treatment
Gangjee et al. (2009) synthesized analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing promise as antitumor agents. This approach highlights the versatility of these compounds in targeting multiple pathways in cancer treatment Gangjee et al. (2009).
Antiallergic Agents
Compounds structurally similar to this compound have also been investigated for their antiallergic properties. A study by Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, showing significant antiallergic activity, suggesting potential applications in allergy treatment Menciu et al. (1999).
Herbicidal Activity
In addition to medical applications, these compounds have shown potential in agriculture. For example, Wu et al. (2011) designed and synthesized derivatives that exhibited herbicidal activities against dicotyledonous weeds, indicating their utility in weed control Wu et al. (2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(2-ethyl-6-methylphenyl)ethanimidamide in the presence of a coupling agent. The resulting intermediate is then subjected to amidation to yield the final product.", "Starting Materials": [ "2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "N-(2-ethyl-6-methylphenyl)ethanimidamide", "Coupling agent", "Amidation reagents" ], "Reaction": [ "Step 1: Condensation of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(2-ethyl-6-methylphenyl)ethanimidamide in the presence of a coupling agent to yield the intermediate", "Step 2: Purification of the intermediate", "Step 3: Amidation of the intermediate with amidation reagents to yield the final product", "Step 4: Purification of the final product" ] } | |
CAS-Nummer |
1252877-65-8 |
Molekularformel |
C24H22FN3O3S |
Molekulargewicht |
451.52 |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-3-17-6-4-5-15(2)21(17)26-20(29)14-27-19-11-12-32-22(19)23(30)28(24(27)31)13-16-7-9-18(25)10-8-16/h4-12H,3,13-14H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
AFJUGZTUTHLQHV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2808473.png)
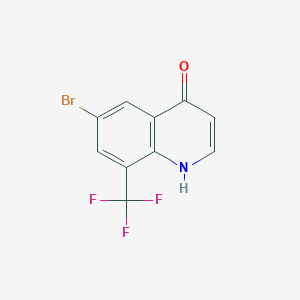
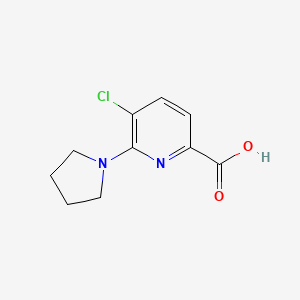
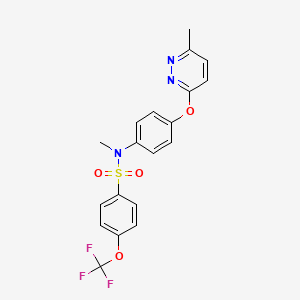
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
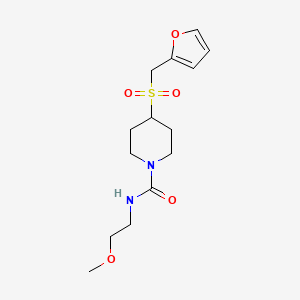
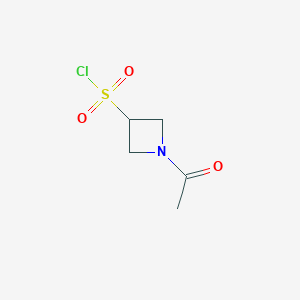
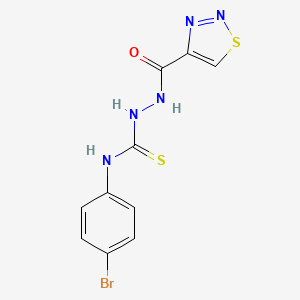
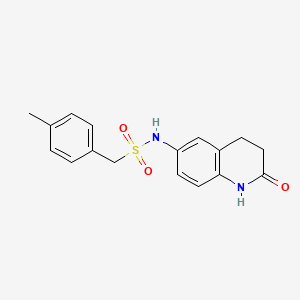
![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)
![3-(4-Chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2808492.png)
